molecular formula C11H16IN B3054462 Benzenemethanamine, N-butyl-3-iodo- CAS No. 60509-41-3

Benzenemethanamine, N-butyl-3-iodo-

Cat. No.: B3054462
CAS No.: 60509-41-3
M. Wt: 289.16 g/mol
InChI Key: QLCYKAJQHUGTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, N-butyl-3-iodo- is an organic compound with the molecular formula C11H16IN and a molecular weight of 289.16 g/mol. This compound is characterized by the presence of a benzene ring, an amine group, and an iodine atom, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-butyl-3-iodo- typically involves the iodination of N-butylbenzenemethanamine. One common method is the Sandmeyer reaction, where the amine group is diazotized and then replaced with an iodine atom using potassium iodide (KI) in the presence of copper(I) iodide (CuI) as a catalyst . The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-butyl-3-iodo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-butyl-3-iodo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include azides, nitriles, nitro compounds, and primary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenemethanamine, N-butyl-3-iodo- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-3-iodo- involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-butyl-3-chloro-
  • Benzenemethanamine, N-butyl-3-bromo-
  • Benzenemethanamine, N-butyl-3-fluoro-

Uniqueness

Benzenemethanamine, N-butyl-3-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and provide different electronic effects in molecular interactions .

Properties

IUPAC Name

N-[(3-iodophenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCYKAJQHUGTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209255
Record name Benzenemethanamine, N-butyl-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-41-3
Record name N-Butyl-3-iodobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60509-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenemethanamine, N-butyl-3-iodo-
Reactant of Route 2
Reactant of Route 2
Benzenemethanamine, N-butyl-3-iodo-
Reactant of Route 3
Reactant of Route 3
Benzenemethanamine, N-butyl-3-iodo-
Reactant of Route 4
Reactant of Route 4
Benzenemethanamine, N-butyl-3-iodo-
Reactant of Route 5
Reactant of Route 5
Benzenemethanamine, N-butyl-3-iodo-
Reactant of Route 6
Reactant of Route 6
Benzenemethanamine, N-butyl-3-iodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.